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Introduction
Gartisertib (also known as M4344 and VX-803) is a potent and selective, orally bioavailable

small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR

is a critical component of the DNA damage response (DDR) pathway, a network of signaling

cascades that senses, signals, and repairs DNA lesions.[3] In many cancer cells, the DDR

pathway is dysregulated, leading to increased reliance on specific checkpoint proteins like ATR

for survival, a concept known as synthetic lethality. This dependency makes ATR an attractive

therapeutic target. This technical guide provides a comprehensive overview of the discovery

and development of Gartisertib, including its mechanism of action, preclinical efficacy, and

clinical evaluation.

Mechanism of Action
Gartisertib is an ATP-competitive inhibitor of ATR kinase with high potency, exhibiting a Ki of

<150 pM.[2] By binding to the ATP-binding pocket of ATR, Gartisertib prevents the

phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[2] The

inhibition of ATR-driven Chk1 phosphorylation has been demonstrated with an IC50 of 8 nM.[2]

[4]

The ATR-Chk1 signaling cascade is a central regulator of the cell cycle in response to DNA

damage and replication stress.[1][5] Activation of this pathway leads to cell cycle arrest,
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allowing time for DNA repair. By inhibiting ATR, Gartisertib abrogates this checkpoint, causing

cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and

subsequent apoptosis.[3] This mechanism is particularly effective in cancer cells with high

levels of replication stress or defects in other DDR pathways, such as those with mutations in

ATM or p53.[6]

Preclinical Development
Gartisertib has demonstrated significant antitumor activity in a range of preclinical models,

both as a monotherapy and in combination with DNA-damaging agents.

In Vitro Potency
Gartisertib has shown potent single-agent cytotoxicity in various cancer cell lines. Notably, in a

panel of 12 patient-derived glioblastoma cell lines, the median IC50 for Gartisertib was 0.56

μM.[7] The sensitivity to Gartisertib in these cell lines was associated with the absence of

MGMT promoter methylation and a higher frequency of mutations in DDR genes.[7]

Cell Line Type
Number of Cell
Lines

Median IC50 (μM) Key Findings

Glioblastoma (Patient-

Derived)
12 0.56

Sensitivity associated

with unmethylated

MGMT promoter and

DDR gene mutations.

[7]

Human Astrocytes 1 7.22

Suggests lower

toxicity to normal brain

cells compared to

glioblastoma cells.[7]

Synergy with DNA-Damaging Agents
A key therapeutic strategy for ATR inhibitors is their use in combination with chemotherapy or

radiation, which induce DNA damage and increase reliance on the ATR pathway for survival.

Preclinical studies have shown that Gartisertib acts synergistically with a variety of DNA-

damaging agents.
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In glioblastoma cell lines, Gartisertib demonstrated significant synergy with both temozolomide

(TMZ) and radiation therapy.[7] The combination of Gartisertib with TMZ and radiation resulted

in enhanced cell death compared to either treatment alone.[7]

Combination Agent Cancer Type Observation

Temozolomide (TMZ) Glioblastoma
Synergistic enhancement of

cell death.[7]

Radiation Therapy Glioblastoma
Synergistic enhancement of

cell death.[7]

Topoisomerase Inhibitors Various Synergistic cytotoxicity.

PARP Inhibitors Triple-Negative Breast Cancer
Tumor regression in xenograft

models.[2]

Clinical Development
Gartisertib entered a Phase I clinical trial (NCT02278250) to evaluate its safety, tolerability,

pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, both as a

single agent and in combination with carboplatin.[5][7]

Phase I Study Design (NCT02278250)
The first-in-human, open-label, multicenter study enrolled a total of 97 patients across four

main cohorts:[5]

Cohort A (Dose Escalation): Gartisertib monotherapy administered twice weekly. (n=42)[5]

Cohort A2 (Dose Escalation): Gartisertib monotherapy administered once or twice daily.

(n=26)[5]

Cohort B1 (Dose Escalation): Gartisertib in combination with carboplatin. (n=16)[5]

Cohort C (Biomarker-Selected): Gartisertib monotherapy in patients with specific biomarker

profiles. (n=13)[5]
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Clinical Findings
The study found that Gartisertib was generally well-tolerated at lower doses.[5] The

recommended Phase II dose (RP2D) for Gartisertib monotherapy was determined to be 250

mg once daily (QD) in cohort A2.[5] However, the development of Gartisertib was ultimately

discontinued due to unexpected liver toxicity observed across all study cohorts.[5] This toxicity

manifested as increased blood bilirubin levels.[5]

Investigations revealed that Gartisertib and its metabolite, M26, inhibit the UGT1A1 enzyme,

which is responsible for bilirubin glucuronidation in humans.[5] This inhibition was not observed

in preclinical toxicology studies conducted in rats and dogs, highlighting a species-specific

metabolic difference.[5]

Cohort Number of Patients Dosing Regimen Key Outcomes

A 42
Gartisertib (Twice

Weekly)
Dose escalation.[5]

A2 26
Gartisertib (QD or

BID)

RP2D determined as

250 mg QD.[5]

B1 16
Gartisertib +

Carboplatin

One patient had a

prolonged partial

response.[5]

C 13
Gartisertib

(Biomarker-Selected)

No clear association

between biomarker

status and response.

[5]

Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gartisertib in

cancer cell lines.

Methodology:
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Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4000 cells/well)

and allowed to adhere overnight.

The following day, cells are treated with a serial dilution of Gartisertib.

Cells are incubated for a specified period (e.g., 72 hours or 7 days).

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) assay.

The absorbance is read using a microplate reader, and the data is normalized to untreated

control cells to determine the percentage of cell viability.

IC50 values are calculated by fitting the dose-response data to a nonlinear regression

model.[1]

Synergy Assay
Objective: To evaluate the synergistic effects of Gartisertib in combination with other anti-

cancer agents.

Methodology:

Cells are seeded in 96-well plates as described for the cell viability assay.

A checkerboard titration is set up with serial dilutions of Gartisertib and the combination

agent (e.g., TMZ).

Cells are treated with the drug combinations and incubated for a defined period.

Cell viability is measured using an appropriate assay (e.g., MTT).

The degree of synergy is quantified using mathematical models such as the Bliss

independence model or the Chou-Talalay method, which calculates a combination index (CI).

A CI value less than 1 indicates synergy.[1]
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Caption: ATR Signaling Pathway and Inhibition by Gartisertib.
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Caption: Workflow for In Vitro Synergy Assay of Gartisertib.
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Caption: Overview of Gartisertib Phase I Clinical Trial Cohorts.

Conclusion
Gartisertib (M4344) is a highly potent and selective ATR inhibitor that demonstrated promising

preclinical activity, both as a monotherapy and in combination with DNA-damaging agents. Its

development highlighted the therapeutic potential of targeting the ATR pathway in oncology.

However, the emergence of unexpected, species-specific liver toxicity due to UGT1A1 inhibition

in a Phase I clinical trial led to the discontinuation of its development. The story of Gartisertib
serves as a valuable case study in drug development, emphasizing the importance of

understanding species-specific drug metabolism and the challenges of translating preclinical

findings to clinical practice. Despite its discontinuation, the research on Gartisertib has

contributed significantly to the understanding of ATR inhibition as a therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. oncotarget.com [oncotarget.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2518192?utm_src=pdf-body-img
https://www.benchchem.com/product/b2518192?utm_src=pdf-body
https://www.benchchem.com/product/b2518192?utm_src=pdf-body
https://www.benchchem.com/product/b2518192?utm_src=pdf-body
https://www.benchchem.com/product/b2518192?utm_src=pdf-body
https://www.benchchem.com/product/b2518192?utm_src=pdf-custom-synthesis
https://www.oncotarget.com/article/28551/text/
https://www.researchgate.net/publication/388062662_SPIRIT-CONSORT-TM_a_corpus_for_assessing_transparency_of_clinical_trial_protocol_and_results_publications
https://www.researchgate.net/publication/335054363_Abstract_369_Antitumor_activity_of_M4344_a_potent_and_selective_ATR_inhibitor_in_monotherapy_and_combination_therapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2518192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination
with carboplatin in patients with advanced solid tumours - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide
and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

6. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination
with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Gartisertib (M4344): A Technical Overview of a Potent
ATR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2518192#discovery-and-development-of-gartisertib-
m4344]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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